2,6-Dibromotoluene
Overview
Description
2,6-Dibromotoluene is a chemical compound with the molecular formula C7H6Br2 . It is an important pharmaceutical intermediate .
Synthesis Analysis
The synthesis of 2,6-Dibromotoluene can be achieved by several methods, which involve the bromination of toluene or its derivatives. One of the most common procedures is the electrophilic aromatic substitution of toluene with bromine in the presence of a Lewis acid catalyst such as FeBr3 or AlBr3 .Molecular Structure Analysis
The molecular structure of 2,6-Dibromotoluene consists of a benzene ring with two bromine atoms and one methyl group attached to it . The molecular weight of 2,6-Dibromotoluene is 249.93 g/mol .Physical And Chemical Properties Analysis
2,6-Dibromotoluene has a density of 1.8±0.1 g/cm3, a boiling point of 246.0±0.0 °C at 760 mmHg, and a flash point of 106.6±21.0 °C . It has a molar refractivity of 46.5±0.3 cm3, and a molar volume of 138.1±3.0 cm3 .Scientific Research Applications
Polymer Synthesis
2,6-Dibromotoluene has been found effective in polymer synthesis. It can be polymerized using magnesium to create poly(phenylmethylene)s, with main chains partially dehydrogenated to carbon–carbon double bonds. This compound can also undergo copolymerization with dichlorodimethylsilane and 1,6-dibromohexane, resulting in polymers similar to random copolymers of ethylene and styrene (Ihara et al., 2006).
Spectroscopic Investigation and Binding Mechanisms
2,6-Dibromotoluene has been investigated for its structure and vibrational assignments using density functional theory. Its interactions with human serum albumin, a critical protein in pharmacokinetics, have been explored, aiding in the design of drugs interacting with serum albumin (Subbiah et al., 2021).
Copolycondensation Studies
Further research on 2,6-Dibromotoluene includes its copolycondensation with bifunctional electrophiles like α,α‘-dibromo-p-xylylene. This process, facilitated by magnesium, results in higher molecular weight polymers, which could have implications in materials science (Ihara et al., 2008).
Synthesis of Organic Compounds
2,6-Dibromotoluene is utilized in the synthesis of various organic compounds like 5,5'-Dimethyl-3,3'-bis(trimethylsilyl)biphenyl, showcasing its versatility in organic chemistry. This compound was synthesized using a ligandless nickel chloride-catalyzed cross-coupling reaction (Yue, 2000).
Safety And Hazards
2,6-Dibromotoluene causes skin irritation and serious eye irritation . It is recommended to wear protective gloves and eye protection when handling this chemical . If it comes into contact with the skin, it should be washed off immediately with plenty of water . If it gets into the eyes, they should be rinsed cautiously with water for several minutes .
properties
IUPAC Name |
1,3-dibromo-2-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSKCBIGEMSDIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50219382 | |
Record name | 2,6-Dibromotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50219382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromotoluene | |
CAS RN |
69321-60-4 | |
Record name | 2,6-Dibromotoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069321604 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dibromotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50219382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 69321-60-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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